- Samin-derived flavonolignans, a new series of antidiabetic agents having dual inhibition against α-glucosidase and free radicals, Natural Product Research, 2020, 34(22), 3169-3175

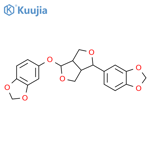

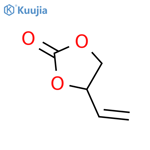

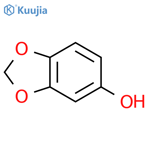

Cas no 166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-)

![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- structure](https://es.kuujia.com/scimg/cas/166239-82-3x500.png)

166239-82-3 structure

Nombre del producto:1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-

Número CAS:166239-82-3

MF:C13H14O5

Megavatios:250.247264385223

CID:5102539

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Propiedades químicas y físicas

Nombre e identificación

-

- 1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-

-

- Renchi: 1S/C13H14O5/c14-13-9-5-15-12(8(9)4-16-13)7-1-2-10-11(3-7)18-6-17-10/h1-3,8-9,12-14H,4-6H2/t8-,9-,12+,13-/m0/s1

- Clave inchi: DRUQKRWRXOUEGS-NGERZBJRSA-N

- Sonrisas: O1C[C@]2([H])[C@@H](C3=CC=C4OCOC4=C3)OC[C@]2([H])[C@H]1O

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1R:Amberlyst 15, S:H2O, S:MeCN, 5 h, 70°C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1R:HCl

Referencia

- Oxygen insertion in Sesamum indicum furanofuran lignans. Diastereoselective syntheses of enzyme substrate analogs, Canadian Journal of Chemistry, 1997, 75(6), 840-849

Synthetic Routes 3

Condiciones de reacción

1.1C:Amberlyst 15, S:H2O, S:MeCN, 8 h, 70°C

Referencia

- Synthesis of furofuran lignans as antidiabetic agents simultaneously achieved by inhibiting α-glucosidase and free radical, Archives of Pharmacal Research, 2016, 39(10), 1370-1381

Synthetic Routes 4

Condiciones de reacción

1.1

2.1R:NaBH4

3.1R:AlH(Bu-i)2

4.1

5.1

6.1

7.1R:NaIO4

8.1C:4-DMAP, S:CH2Cl2

9.1R:MgCl2, R:H2O, S:AcNMe2

10.1R:MoO(O2)2, R:(Me3Si)2NH •Li

11.1R:NaBH4

12.1R:NaIO4

13.1R:NaBH4

14.1R:BuLi, R:p-Tosyl chloride

15.1R:H2, C:Pd(OH)2

16.1R:Et3N, R:MeSO2Cl

17.1R:NaI, S:EtC(=O)Me

18.1R:MeOH, R:Zn

19.1

20.1

Show MoreShow Less

2.1R:NaBH4

3.1R:AlH(Bu-i)2

4.1

5.1

6.1

7.1R:NaIO4

8.1C:4-DMAP, S:CH2Cl2

9.1R:MgCl2, R:H2O, S:AcNMe2

10.1R:MoO(O2)2, R:(Me3Si)2NH •Li

11.1R:NaBH4

12.1R:NaIO4

13.1R:NaBH4

14.1R:BuLi, R:p-Tosyl chloride

15.1R:H2, C:Pd(OH)2

16.1R:Et3N, R:MeSO2Cl

17.1R:NaI, S:EtC(=O)Me

18.1R:MeOH, R:Zn

19.1

20.1

Show MoreShow Less

Referencia

- Enantio-controlled route to the furofuran lignans: the total synthesis of (-)-sesamolin, (-)-sesamin, and (-)-acuminatolide, Journal of the Chemical Society, 1988, (3), 189-91

Synthetic Routes 5

Condiciones de reacción

1.1C:[Pd2(dba)3] •CHCl3, C:244261-66-3, S:Dioxane, 18 h, 20°C

2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt

2.2S:CCl4, 20 min, rt

2.3R:LiAlH4, S:THF, 0°C; 75 min, rt

2.4R:NH4Cl, S:H2O, 0°C

2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C

2.6R:Na2SO3, S:H2O, 1 h, rt

2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt

2.8R:NaCl, S:H2O, rt

2.9R:DBU, S:PhMe, 3 h, rt

2.1R:Bu3SnH, C:AIBN, S:PhMe, rt; 20 min, 80°C; 80°C → rt

2.2S:CCl4, 20 min, rt

2.3R:LiAlH4, S:THF, 0°C; 75 min, rt

2.4R:NH4Cl, S:H2O, 0°C

2.5R:Me-morpholineoxide, C:19718-36-6, S:H2O, S:t-BuOH, S:THF, 40 h, 35°C

2.6R:Na2SO3, S:H2O, 1 h, rt

2.7R:NaIO4, S:H2O, S:Me2CO, 1 h, rt

2.8R:NaCl, S:H2O, rt

2.9R:DBU, S:PhMe, 3 h, rt

Referencia

- Enantioselective total synthesis of furofuran lignans via Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates, Chemical Communications (Cambridge, 2020, 56(82), 12431-12434

Synthetic Routes 6

Condiciones de reacción

1.1R:Et3N, C:4-DMAP, S:CH2Cl2

1.1S:PhMe

2.1R:TMEDA, R:BuLi, S:EtCH2Et

2.2R:Se, S:THF

3.1R:Br2, S:Et2O, S:CCl4

3.2R:AgO3SCF3, S:THF

3.3

3.4

3.5R:s-Collidine

3.6R:Citric acid, S:H2O

4.1R:Ph3SnH, C:AIBN, S:PhMe

5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO

5.2R:NaIO4, S:H2O, S:THF

5.3R:NaOMe, S:MeOH

6.1R:Bu4N+ •F-, S:THF

1.1S:PhMe

2.1R:TMEDA, R:BuLi, S:EtCH2Et

2.2R:Se, S:THF

3.1R:Br2, S:Et2O, S:CCl4

3.2R:AgO3SCF3, S:THF

3.3

3.4

3.5R:s-Collidine

3.6R:Citric acid, S:H2O

4.1R:Ph3SnH, C:AIBN, S:PhMe

5.1R:OsO4, C:Me-morpholineoxide, S:t-BuOH, S:Me2CO

5.2R:NaIO4, S:H2O, S:THF

5.3R:NaOMe, S:MeOH

6.1R:Bu4N+ •F-, S:THF

Referencia

- Chiral Diselenides in the Total Synthesis of (+)-Samin, Journal of Organic Chemistry, 1996, 61(8), 2686-9

Synthetic Routes 7

Condiciones de reacción

1.1R:H2SO4, R:H2O2, S:H2O, 30 min, 60°C

Referencia

- Formation of Samin Diastereomers by Acid-Catalyzed Transformation of Sesamolin with Hydrogen Peroxide, Journal of Agricultural and Food Chemistry, 2020, 68(23), 6430-6438

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Raw materials

- 4-Vinyl-1,3-dioxolan-2-one

- Sesamolin

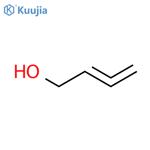

- buta-2,3-dien-1-ol

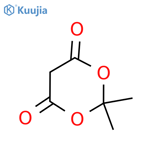

- 2,2-dimethyl-1,3-dioxane-4,6-dione

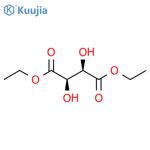

- (+)-Diethyl L-tartrate

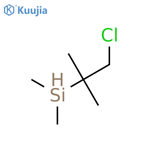

- tert-butyl(chloro)dimethylsilane

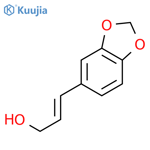

- (2E)-3-(1,3-dioxaindan-5-yl)prop-2-en-1-ol

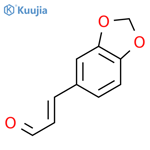

- 2-Propenal,3-(1,3-benzodioxol-5-yl)-

- Benzaldehyde

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Preparation Products

1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)- Literatura relevante

-

1. An alternative diastereospecific approach to (±)-samin and 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane [furanofuran] lignans based on the Ireland–Claisen rearrangement of unsaturated oxa-macrolidesHilary M. Hull (née Bradley,éRichard G. Jones,David W. Knight J. Chem. Soc. Perkin Trans. 1 1998 1779

-

2. A concise diastereoselective route to racemic samin, the general furofuran lignan precursorSeiichi Takano,Kiyohiro Samizu,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1993 1032

-

Arjun S. Krishnan,Pruthesh H. Vargantwar,Richard J. Spontak Soft Matter 2012 8 12025

-

Tohid Pirbodaghi,Daniele Vigolo,Samin Akbari,Andrew deMello Lab Chip 2015 15 2140

-

Samin Fathalinejad,Esben Taarning,Peter Christensen,Jan H. Christensen Anal. Methods 2020 12 1975

166239-82-3 (1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-, (1S,3aR,4S,6aR)-) Productos relacionados

- 1083171-75-8(N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide)

- 82884-95-5(2,2-DIMETHYL-5-BROMOPENTANOIC ACID)

- 1537628-78-6(1-[3-Amino-4-(4-fluorophenyl)piperidin-1-yl]ethanone)

- 566198-29-6(6-(2-Acetyl-phenyl)-nicotinic acid)

- 1856254-79-9(1H-Pyrazole-4-methanamine, N-(1,1-dioxido-3-thietanyl)-1-methyl-)

- 2219353-65-6((3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanoic acid)

- 1805294-71-6(2-(Bromomethyl)-6-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-acetonitrile)

- 2228153-09-9(tert-butyl N-2-(6-chloro-5-methylpyridin-3-yl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1353983-19-3(N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine)

- 2228349-21-9(3-fluoro-4-methoxyhexan-1-amine)

Proveedores recomendados

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Lote

钜澜化工科技(青岛)有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Jincang Pharmaceutical (Shanghai) Co., LTD.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Heyuan Broad Spectrum Biotechnology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

Enjia Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote